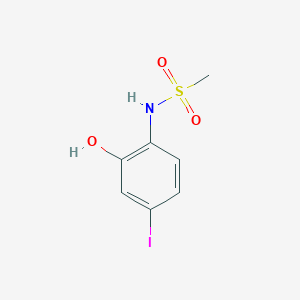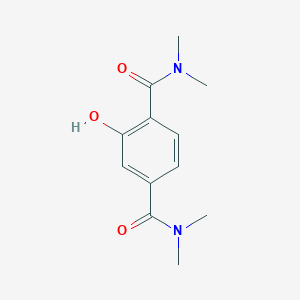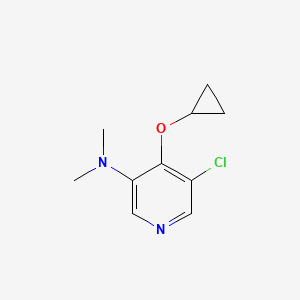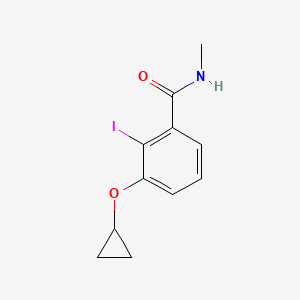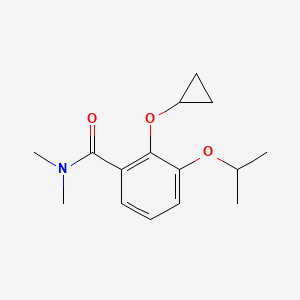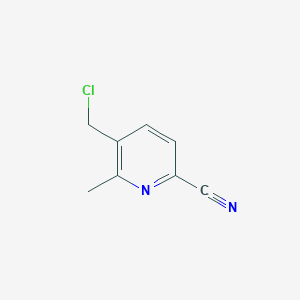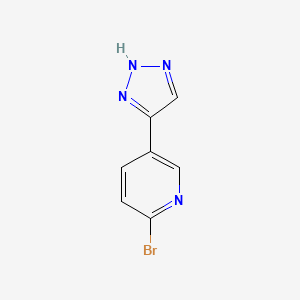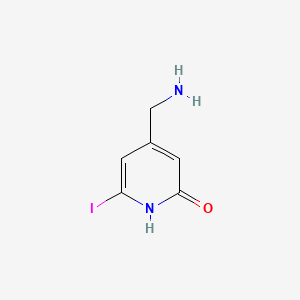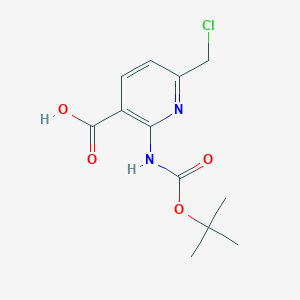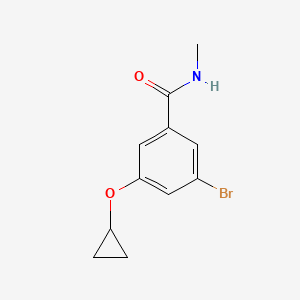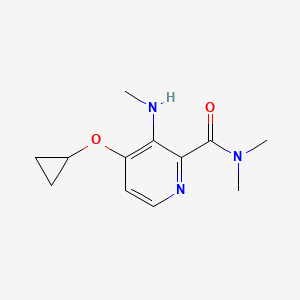
4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide is a complex organic compound characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The initial step involves the formation of the picolinamide core through the reaction of picolinic acid with appropriate amines under controlled conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide intermediate.
Dimethylation and Methylamination:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)picolinamide
- 4-Cyclopropoxy-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-3-(methylamino)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-10-9(17-8-4-5-8)6-7-14-11(10)12(16)15(2)3/h6-8,13H,4-5H2,1-3H3 |
InChIキー |
KHLJZKIHUAPQPU-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


